2-((4,7-dimethylbenzo[d]thiazol-2-yl)(methyl)amino)-N-(2-(thiophen-2-yl)ethyl)acetamide
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Overview
Description
2-((4,7-dimethylbenzo[d]thiazol-2-yl)(methyl)amino)-N-(2-(thiophen-2-yl)ethyl)acetamide is a complex organic compound that features a benzo[d]thiazole core, a thiophene ring, and an acetamide group
Mechanism of Action
Target of Action
Similar compounds have been found to exhibit anti-staphylococcus aureus and anti-biofilm properties , suggesting that the compound may target bacterial cells, specifically Staphylococcus aureus.
Mode of Action
It has been observed that similar compounds can disrupt the formation of biofilms in staphylococcus aureus . This disruption is likely due to the compound’s interaction with bacterial cells, leading to changes in their ability to form biofilms.
Biochemical Pathways
It has been observed that similar compounds can induce the over-expression of proteases in staphylococcus aureus . Proteases are enzymes that break down proteins, suggesting that this compound may affect protein metabolism in bacterial cells.
Pharmacokinetics
The compound’s insecticidal potentials, particularly towards oriental armyworm and diamondback moth, suggest that it may have good bioavailability .
Result of Action
The compound has been observed to have anti-Staphylococcus aureus and anti-biofilm properties . It disrupts the formation of biofilms and clears all preformed planktonic biofilms, preventing their recurrence . Additionally, it induces the over-expression of proteases, leading to the lysis of total proteins in Staphylococcus aureus .
Action Environment
The compound’s efficacy against various pests suggests that it may be effective in a variety of environmental conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4,7-dimethylbenzo[d]thiazol-2-yl)(methyl)amino)-N-(2-(thiophen-2-yl)ethyl)acetamide typically involves multiple steps:
Formation of the benzo[d]thiazole core: This can be achieved by cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the dimethyl groups: Methylation reactions using methyl iodide or dimethyl sulfate in the presence of a base.
Attachment of the thiophene ring: This can be done through a coupling reaction, such as Suzuki or Stille coupling, using a thiophene boronic acid or stannane.
Formation of the acetamide group: This involves the reaction of an amine with acetic anhydride or acetyl chloride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring and the benzo[d]thiazole core.
Reduction: Reduction reactions can occur at the acetamide group, converting it to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can take place on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, alcohols) are used under various conditions (e.g., acidic, basic, or neutral).
Major Products
Oxidation: Products may include sulfoxides, sulfones, and other oxidized derivatives.
Reduction: Products include primary or secondary amines.
Substitution: Products vary depending on the substituent introduced, such as halogenated derivatives or alkylated compounds.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.
Biology
In biological research, this compound may be studied for its potential biological activities, such as antimicrobial, anticancer, or anti-inflammatory properties. Its interactions with biological macromolecules can provide insights into its mechanism of action.
Medicine
In medicinal chemistry, this compound could be explored as a lead compound for drug development. Its structural features may allow it to interact with specific biological targets, making it a candidate for therapeutic applications.
Industry
In the industrial sector, this compound could be used in the development of new materials, such as polymers or dyes. Its unique electronic properties may also make it suitable for use in electronic devices.
Comparison with Similar Compounds
Similar Compounds
2-((4,7-dimethylbenzo[d]thiazol-2-yl)(methyl)amino)-N-(2-phenylethyl)acetamide: Similar structure but with a phenyl ring instead of a thiophene ring.
2-((4,7-dimethylbenzo[d]thiazol-2-yl)(methyl)amino)-N-(2-(furan-2-yl)ethyl)acetamide: Similar structure but with a furan ring instead of a thiophene ring.
Uniqueness
The presence of the thiophene ring in 2-((4,7-dimethylbenzo[d]thiazol-2-yl)(methyl)amino)-N-(2-(thiophen-2-yl)ethyl)acetamide imparts unique electronic properties, potentially enhancing its reactivity and interactions with biological targets. This makes it distinct from similar compounds with different heterocyclic rings.
Properties
IUPAC Name |
2-[(4,7-dimethyl-1,3-benzothiazol-2-yl)-methylamino]-N-(2-thiophen-2-ylethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3OS2/c1-12-6-7-13(2)17-16(12)20-18(24-17)21(3)11-15(22)19-9-8-14-5-4-10-23-14/h4-7,10H,8-9,11H2,1-3H3,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRJSJFZZBBSTBT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)C)SC(=N2)N(C)CC(=O)NCCC3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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